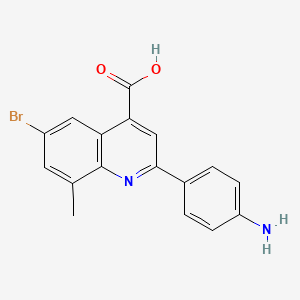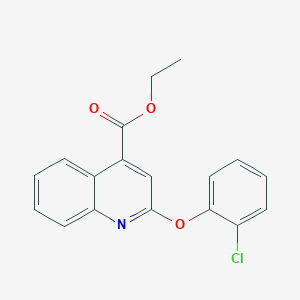
4-(2,5-Dimethoxyphenyl)-2-formylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenolic amphetamines typically involves the reaction of a suitable aromatic compound with a source of the amine group. The specific methods can vary widely depending on the exact structures of the starting materials3.Molecular Structure Analysis
The molecular structure of phenolic amphetamines is characterized by a benzene ring (the “phenol” part) and a side chain containing an amine group (the “amphetamine” part). The presence of various substituents on the benzene ring can greatly influence the properties of the compound2.Chemical Reactions Analysis
Phenolic amphetamines can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions. The exact reactions depend on the specific structure of the compound and the conditions3.Physical And Chemical Properties Analysis
The physical and chemical properties of phenolic amphetamines depend on their specific structure. Factors that can influence these properties include the presence and position of various substituents on the benzene ring, the length and composition of the side chain, and the presence of any additional functional groups5.Aplicaciones Científicas De Investigación
Enzymatic Modification for Antioxidant Synthesis
A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a structurally related compound, to produce dimers with higher antioxidant capacity. This process utilized laccase-mediated oxidation in different solvent systems, leading to the formation of a symmetrical dimer with significantly enhanced antioxidant properties compared to the original compound (Adelakun et al., 2012).
Solid-Phase Synthesis Applications
Jin et al. (2001) reported on the synthesis of 4-Formyl-3,5-dimethoxyphenol and its incorporation into linkers and resins for solid-phase synthesis. This work demonstrates the compound's utility in creating versatile linkers for the efficient synthesis of peptides and non-peptides, highlighting its significance in facilitating diverse chemical syntheses (Jin et al., 2001).
Safety And Hazards
Amphetamines have a high potential for abuse and can lead to serious health problems, including heart disease, stroke, and mental health disorders. They are classified as Schedule I controlled substances in many countries, indicating that they have no accepted medical use and a high potential for abuse6.
Direcciones Futuras
The study of phenolic amphetamines is an active area of research, with potential applications in the treatment of various neurological and psychiatric disorders. However, due to their potential for abuse and serious side effects, any therapeutic use of these compounds must be approached with caution7.
Please note that this is a general overview and may not apply to all phenolic amphetamines. For more specific information, further research is needed.
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-9,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHDOGCSALTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685239 |
Source


|
| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
936939-56-9 |
Source


|
| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)
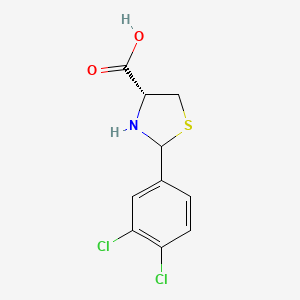
![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)
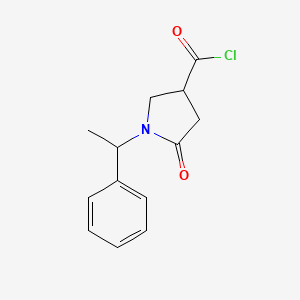
![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)
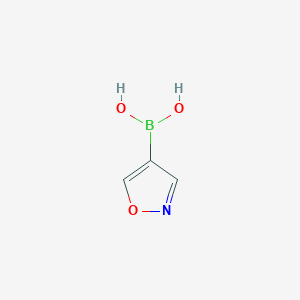
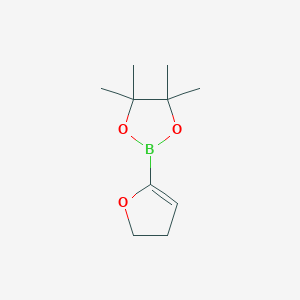
![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)
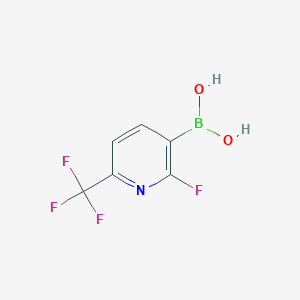
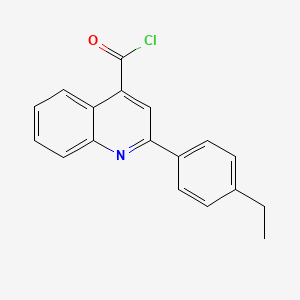
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)
